
Phosphinic acid, bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, bis(1,1-dimethylethyl)-, also known by its chemical formula C8H19O2P , is a compound characterized by the presence of two tert-butyl groups attached to a phosphinic acid moiety . This compound is notable for its unique structural properties and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinic acid, bis(1,1-dimethylethyl)- can be synthesized from tert-butyl acetate and di-tert-butylphosphine oxide . The reaction typically involves the use of tert-butyl acetate as a starting material, which undergoes a series of chemical transformations to yield the desired product. The reaction conditions often include specific temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods: In industrial settings, the production of phosphinic acid, bis(1,1-dimethylethyl)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the tert-butyl groups and the phosphinic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize phosphinic acid, bis(1,1-dimethylethyl)- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Scientific Research Applications
Phosphinic acid, bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphinic acid, bis(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved . Its unique structure allows it to mimic or interfere with natural substrates, thereby modulating biochemical processes.
Comparison with Similar Compounds
- Phosphinic acid, bis(1,1-dimethylethyl)-
- Phosphinous chloride, bis(1,1-dimethylethyl)-
- Phosphine, bis(1,1-dimethylethyl)-
Comparison: Phosphinic acid, bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which confer specific steric and electronic properties. Compared to similar compounds like phosphinous chloride, bis(1,1-dimethylethyl)-, and phosphine, bis(1,1-dimethylethyl)-, it exhibits distinct reactivity and stability .
Properties
CAS No. |
677-76-9 |
|---|---|
Molecular Formula |
C8H19O2P |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
ditert-butylphosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3,(H,9,10) |
InChI Key |
GZWFFPNAVPOUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


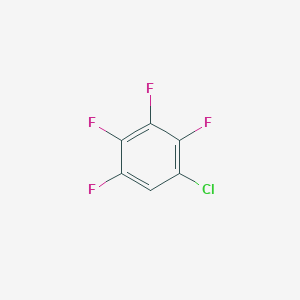
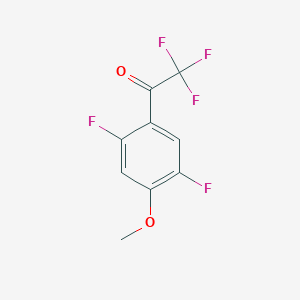

![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
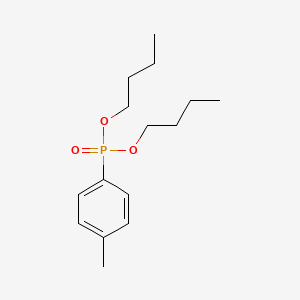
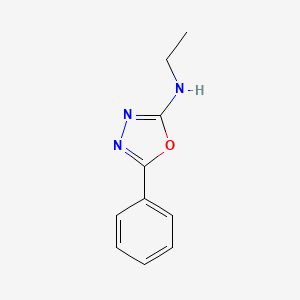
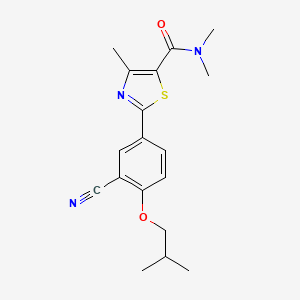
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
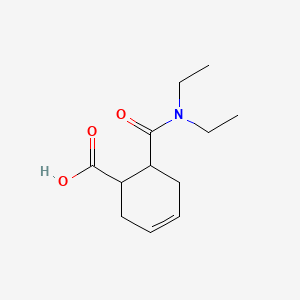
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
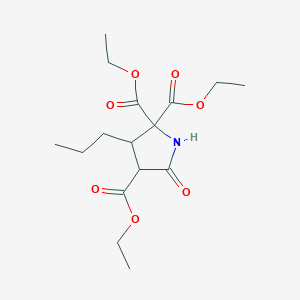
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
